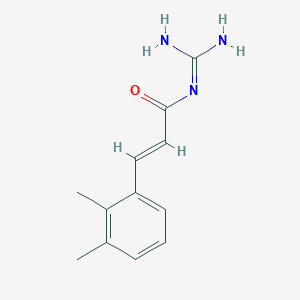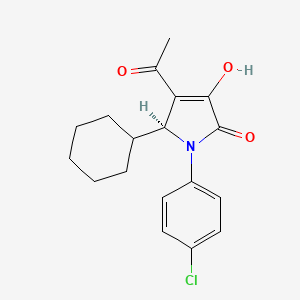![molecular formula C15H28O3Si2 B13801605 Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups. This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to the stability and inertness of the trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane typically involves the reaction of 2-methoxy-4-hydroxyethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility for various experimental applications.
Industry: Used in the production of specialty chemicals and materials, particularly in the field of polymer chemistry where it can act as a cross-linking agent.
Mécanisme D'action
The compound exerts its effects primarily through the stability and inertness of the trimethylsilyl group. This group can protect reactive hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. The methoxy group can also participate in various chemical transformations, adding to the versatility of the compound.
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for similar protecting group applications.
Trimethylsilyl ether: Another protecting group for hydroxyl functionalities.
Methoxytrimethylsilane: Similar in structure but with different reactivity due to the absence of the phenoxy group.
Uniqueness: The presence of both methoxy and trimethylsilyl groups in [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane provides a unique combination of stability and reactivity, making it a versatile compound for various applications in organic synthesis and beyond.
Propriétés
Formule moléculaire |
C15H28O3Si2 |
|---|---|
Poids moléculaire |
312.55 g/mol |
Nom IUPAC |
[2-methoxy-4-(2-trimethylsilyloxyethyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C15H28O3Si2/c1-16-15-12-13(10-11-17-19(2,3)4)8-9-14(15)18-20(5,6)7/h8-9,12H,10-11H2,1-7H3 |
Clé InChI |
FGAGLERAOVICRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



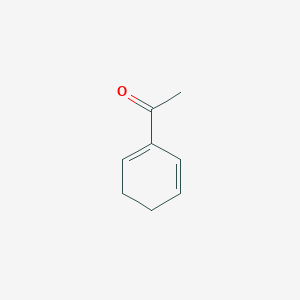
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
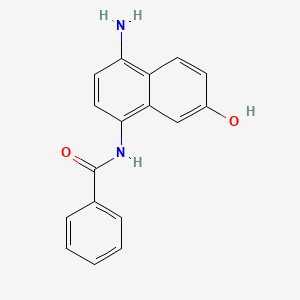
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
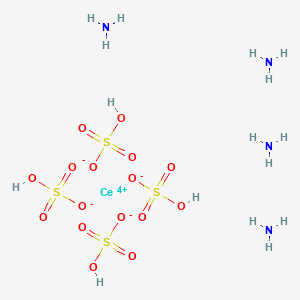
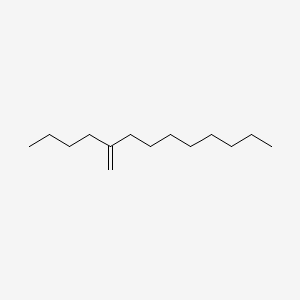
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
